molecular formula C8H11IN2O2S B567509 tert-Butyl (5-iodothiazol-4-yl)carbamate CAS No. 1258934-68-7

tert-Butyl (5-iodothiazol-4-yl)carbamate

Cat. No. B567509
CAS RN: 1258934-68-7
M. Wt: 326.152
InChI Key: NBJGKNFRGXTADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (5-iodothiazol-4-yl)carbamate, also known as Tert-Butyl (5-iodothiazol-4-yl)carbamate, is a useful research compound. Its molecular formula is C8H11IN2O2S and its molecular weight is 326.152. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (5-iodothiazol-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-iodothiazol-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1258934-68-7

Product Name

tert-Butyl (5-iodothiazol-4-yl)carbamate

Molecular Formula

C8H11IN2O2S

Molecular Weight

326.152

IUPAC Name

tert-butyl N-(5-iodo-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C8H11IN2O2S/c1-8(2,3)13-7(12)11-6-5(9)14-4-10-6/h4H,1-3H3,(H,11,12)

InChI Key

NBJGKNFRGXTADM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(SC=N1)I

synonyms

tert-Butyl (5-iodothiazol-4-yl)carbaMate

Origin of Product

United States

Synthesis routes and methods

Procedure details

1033 mg (4.59 mmol) of N-iodosuccinimide are introduced into a solution of 800 mg (3.99 mmol) of tert-butyl N-(1,3-thiazol-4-yl)carbamate in 40 ml of dichloroethane, and the reaction mixture is heated under reflux for 2 h. After cooling, the mixture is washed twice with water and with saturated sodium thiosulfate solution. The combined organic phases are dried over sodium sulfate, evaporated in vacuo, and the residue is purified by flash chromatography on silica gel (eluent: cyclohexane/ethyl acetate 8/2 to 1/1), giving 1.19 g (3.43 mmol, 85%) of tert-butyl N-(5-iodo-1,3-thiazol-4-yl)carbamate as white crystals after crystallisation from diethyl ether; ESI-MS: m/e: 327 ([M+H]+).
Quantity
1033 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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